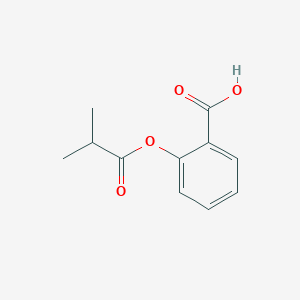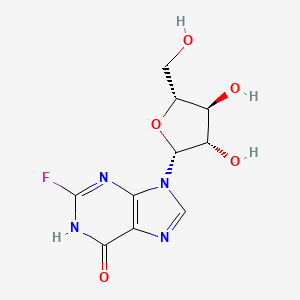
9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine is a synthetic nucleoside analog with significant applications in the fields of antiviral and anticancer research. This compound is known for its ability to interfere with nucleic acid metabolism, making it a valuable tool in the study of cellular processes and the development of therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine typically involves the fluorination of a suitable precursor. One common method includes the direct fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl-9-(3’,5’-di-O-trityl-2’-O-trifyl-beta-D-ribofuranosyl)guanine with potassium fluoride (KF) in the presence of a phase transfer catalyst such as Kryptofix 2.2.2 in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistent production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .
Wissenschaftliche Forschungsanwendungen
9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine has a wide range of scientific research applications:
Chemistry: Used as a probe to study nucleic acid interactions and enzyme mechanisms.
Biology: Employed in the investigation of cellular processes involving nucleic acids.
Medicine: Explored as a potential therapeutic agent for antiviral and anticancer treatments.
Industry: Utilized in the development of diagnostic tools and research reagents
Wirkmechanismus
The mechanism of action of 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This compound is phosphorylated by cellular kinases to its active triphosphate form, which competes with natural nucleotides for incorporation into DNA and RNA. This incorporation leads to chain termination and inhibition of nucleic acid synthesis, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-beta-D-Arabinofuranosyl-2-fluoroadenine: Another nucleoside analog with similar antiviral and anticancer properties.
2’-deoxy-2’-fluoro-9-beta-D-arabinofuranosylguanine: Known for its efficacy in treating T-cell lymphoblastic diseases.
Fludarabine: A related compound used in the treatment of chronic lymphocytic leukemia.
Uniqueness
9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine is unique due to its specific structure, which allows it to be selectively incorporated into nucleic acids, leading to potent antiviral and anticancer effects. Its fluorine atom enhances its stability and bioactivity compared to other nucleoside analogs .
Eigenschaften
Molekularformel |
C10H11FN4O5 |
|---|---|
Molekulargewicht |
286.22 g/mol |
IUPAC-Name |
9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one |
InChI |
InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6+,9-/m1/s1 |
InChI-Schlüssel |
RHLSRGWIGPHHJW-FJFJXFQQSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


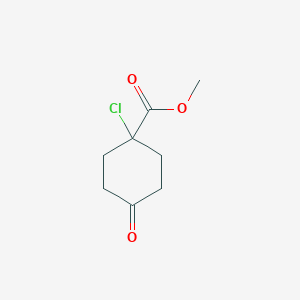
![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)
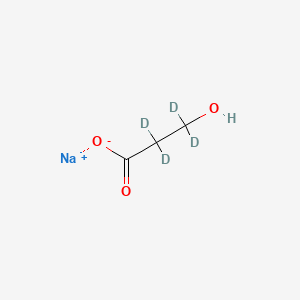
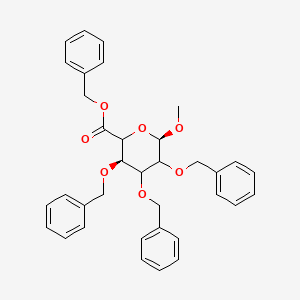
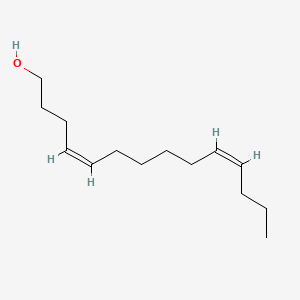
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)

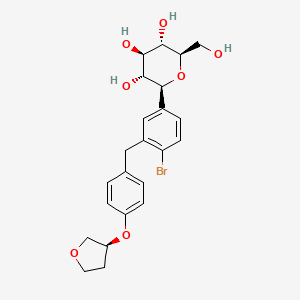
![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
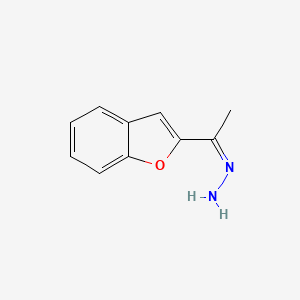
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
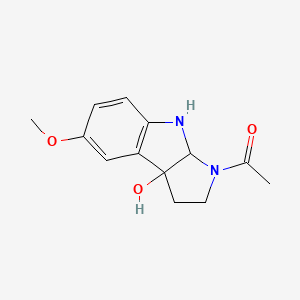
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
